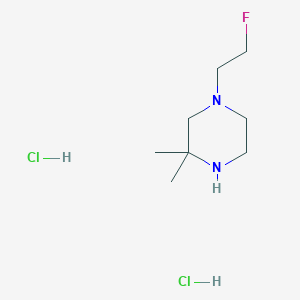
1-(2-Fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride is a chemical compound. It is related to 1-(2-Fluoroethyl)piperazine and 2-Fluoroethanol . The former is a compound with a molecular weight of 132.18 , while the latter is one of the simplest stable fluorinated alcohols .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the synthesis of 2-[18F]fluoroethyl tosylate has been investigated to minimize the formation of volatile side-products . The reaction conditions were optimized, and it was found that the temperature, time, and the molar ratio of base to precursor are independent variables affecting the generation of volatile compounds during the radiosynthesis .Molecular Structure Analysis
The molecular structure of related compounds such as 1-(2-Fluoroethyl)naphthalene has been reported . It has a molecular formula of C12H11F and an average mass of 174.214 Da .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, the reaction mixtures of both cold FEtOTs and [18F]FEtOTs were co-injected onto the HPLC system . The radioactive peaks corresponding to the volatile compounds were collected, analyzed through headspace gas chromatography mass spectrometry sampler (HS-GC–MS), and identified .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 2-Fluoroethanol have been reported . It is a colorless liquid with a density of 1.091 g/mL at 25 °C .Wirkmechanismus
Target of Action
Similar compounds such as fleroxacin, a quinolone antibiotic, are known to inhibit bacterial dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Drawing parallels from fleroxacin, it can be inferred that the compound might interact with its targets (dna gyrase and topoisomerase iv) and interfere with dna replication, leading to the eradication of bacteria .
Biochemical Pathways
Similar compounds like fleroxacin are known to interfere with bacterial dna replication, transcription, repair, and recombination . This interference could potentially lead to downstream effects such as inhibition of bacterial growth and proliferation.
Pharmacokinetics
Similar compounds like fleroxacin are known to be rapidly and well absorbed from the gastrointestinal tract after oral administration . They are widely distributed throughout the body and in different biological tissues .
Result of Action
Similar compounds like fleroxacin are known to eradicate bacteria by interfering with dna replication . This could potentially lead to the inhibition of bacterial growth and proliferation.
Action Environment
It is known that various factors such as ph, temperature, and presence of other substances can influence the action and stability of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of FE-DMP is its potential application as a chemotherapeutic agent. FE-DMP has been shown to exhibit anticancer properties and has the potential to be used in the treatment of various types of cancer. Additionally, FE-DMP has been shown to exhibit antiviral properties and has the potential to be used in the treatment of viral infections. However, one of the limitations of FE-DMP is its potential toxicity. Studies have shown that FE-DMP can exhibit cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
For the study of FE-DMP include further investigation as a chemotherapeutic and antiviral agent, determination of the safety and toxicity of FE-DMP in vivo, and identification of potential targets for FE-DMP in cancer cells and viruses.
Synthesemethoden
FE-DMP can be synthesized by reacting 3,3-dimethylpiperazine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields FE-DMP as a dihydrochloride salt. The purity of the synthesized FE-DMP can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
FE-DMP has shown potential application in various fields of scientific research. One of the primary applications of FE-DMP is in the field of medicinal chemistry. FE-DMP has been shown to exhibit anticancer properties and has been studied extensively as a potential chemotherapeutic agent. FE-DMP has also been studied for its potential use as an antiviral agent. Additionally, FE-DMP has been studied for its application in the field of neuroscience as a potential treatment for neurological disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2)7-11(5-3-9)6-4-10-8;;/h10H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRETCOCQLHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CCF)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide](/img/structure/B2790060.png)

![9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide](/img/structure/B2790063.png)

![Ethyl 3-(4-chlorophenyl)-5-(cyclopropanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2790066.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2790068.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2790074.png)

![2-[(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2790076.png)
![5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline](/img/structure/B2790077.png)
![N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790078.png)
![8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2790080.png)
![2-chloro-3-fluoro-N-[4-(2-methyl-1H-imidazol-1-yl)butyl]pyridine-4-carboxamide](/img/structure/B2790083.png)